2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine
Overview
Description
2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine is a fluorinated heterocyclic compound that belongs to the pyridine family The presence of fluorine in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of a pre-formed pyridine derivative using reagents such as N-fluoropyridinium salts . The reaction conditions often require the presence of a strong acid and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming various derivatives.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
2-Fluoropyridine: Shares the fluorine substitution but lacks the methyl and pyridin-4-yl groups.
3-Methylpyridine: Contains the methyl group but lacks fluorine and the pyridin-4-yl group.
5-(Pyridin-4-yl)pyridine: Lacks both the fluorine and methyl groups.
Properties
IUPAC Name |
2-fluoro-3-methyl-5-pyridin-4-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWMGDOYJSAKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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